4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol
CAS No.: 64465-60-7
Cat. No.: VC2386611
Molecular Formula: C13H11FO
Molecular Weight: 202.22 g/mol
* For research use only. Not for human or veterinary use.
![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol - 64465-60-7](/images/structure/VC2386611.png)
Specification
CAS No. | 64465-60-7 |
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Molecular Formula | C13H11FO |
Molecular Weight | 202.22 g/mol |
IUPAC Name | 4-(4-fluoro-3-methylphenyl)phenol |
Standard InChI | InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Standard InChI Key | BDHYNFUGKOXMGQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |
Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F |
Introduction
Chemical Structure and Properties
Structural Features
4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol contains a biphenyl core structure with two benzene rings connected via a single carbon-carbon bond. The compound features three key functional groups: a fluorine atom at the 4' position of one ring, a methyl group at the 3' position of the same ring, and a hydroxyl group at the 4 position of the other ring. This arrangement of substituents creates a molecule with distinct electronic and steric properties.
The presence of these functional groups significantly influences the compound's physical and chemical characteristics. The hydroxyl group contributes to hydrogen bonding capabilities, while the fluorine atom introduces electronegativity and potential metabolic stability. The methyl group at the 3' position adds lipophilicity and affects the electronic distribution within the aromatic system.
Physical Properties
Based on structural analysis and comparison with similar biphenyl derivatives, 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would likely exhibit the following physical properties:
Property | Predicted Value/Characteristic |
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Appearance | White to off-white crystalline solid |
Molecular Weight | Approximately 216.23 g/mol |
Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol |
Melting Point | Estimated 110-130°C |
Lipophilicity (LogP) | Approximately 3.5-4.2 |
These properties would make the compound suitable for various applications in organic synthesis and potentially in pharmaceutical development, particularly where lipophilicity and hydrogen-bonding capabilities are desirable characteristics.
Synthetic Approaches
Reaction Conditions and Considerations
For successful synthesis, several factors would need to be considered:
Parameter | Recommended Conditions |
---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
Base | K₂CO₃ or Na₂CO₃ |
Solvent | THF, dioxane, or toluene/water mixtures |
Temperature | 80-100°C |
Reaction Time | 6-24 hours |
Protection Strategy | Potential protection of hydroxyl group during coupling |
The presence of both electron-donating (methyl and hydroxyl) and electron-withdrawing (fluorine) groups would influence the reactivity of the coupling partners, potentially requiring optimization of reaction conditions to achieve satisfactory yields.
Chemical Reactivity
Reactive Sites
The reactivity of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would be primarily governed by its functional groups:
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The hydroxyl group at the 4-position represents the most nucleophilic site and would be prone to electrophilic attack.
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The aromatic rings could undergo electrophilic aromatic substitution, with reactivity influenced by the electronic effects of the substituents.
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The methyl group at the 3'-position could potentially undergo oxidation under appropriate conditions.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol would typically involve multiple spectroscopic techniques:
Technique | Expected Key Features |
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¹H NMR | Signals for aromatic protons (δ 6.8-7.5 ppm), methyl protons (δ 2.2-2.4 ppm), and hydroxyl proton (δ 4.5-5.5 ppm) |
¹³C NMR | Carbon signals reflecting the biphenyl structure, with characteristic C-F coupling |
FT-IR | O-H stretch (~3300 cm⁻¹), C-F stretch (~1200 cm⁻¹), aromatic C=C stretches |
Mass Spectrometry | Molecular ion peak at m/z 216, with fragmentation patterns typical of biphenyl structures |
These spectroscopic properties would be essential for confirming the structure and purity of synthesized material.
Chromatographic Analysis
For purity assessment and quality control, chromatographic techniques would be valuable:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for reaction monitoring
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol with structurally similar compounds provides insights into structure-activity relationships:
Compound | Structural Difference | Potential Effect on Properties |
---|---|---|
4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol | Methyl group at 2-position instead of 3'-position | Different steric hindrance affecting biphenyl ring rotation |
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | Carbaldehyde instead of hydroxyl group; different methyl position | Increased reactivity; different hydrogen bonding properties |
Unsubstituted [1,1'-biphenyl]-4-ol | Lacks fluoro and methyl substituents | Reduced lipophilicity; different electronic properties |
These comparisons highlight how subtle structural changes can significantly impact the compound's properties and potential applications.
Electronic and Steric Effects
The specific arrangement of substituents in 4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-ol creates a unique electronic environment:
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The hydroxyl group activates its benzene ring toward electrophilic substitution
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The fluorine atom deactivates its ring and directs substitution to meta positions
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The methyl group is mildly activating and ortho/para-directing
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The biphenyl linkage allows electronic communication between the rings
These electronic interactions would be significant determinants of the compound's reactivity and properties.
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